1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and therapeutic applications, including anticancer, antifungal, and antibacterial properties. This specific compound features a propynyl group and a trifluoromethyl substituent, which may enhance its pharmacological profile.
The compound is classified under the category of heterocyclic organic compounds, specifically as a substituted benzimidazole. It is cataloged in chemical databases such as PubChem and can be synthesized through various organic reactions involving o-phenylenediamine derivatives and appropriate aldehydes or alkynes .
The synthesis of 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the following steps:
The molecular formula of 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is C11H7F3N2. The structure consists of a benzimidazole ring system with a propynyl group at the 1-position and a trifluoromethyl group at the 2-position.
1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions can be influenced by factors such as temperature, solvent choice, and catalyst presence .
The mechanism by which 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole exerts its biological effects likely involves interactions with specific molecular targets within cells:
Quantitative structure-activity relationship studies could provide insights into how structural modifications affect potency against various biological targets.
Relevant data on melting points, boiling points, and spectral properties (NMR, IR) can be obtained from experimental studies or chemical databases .
1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole has potential applications in various fields:
The ongoing research into benzimidazole compounds continues to reveal their significance in drug discovery and development .
Benzimidazole represents a quintessential "privileged scaffold" in medicinal chemistry, defined by its capacity to deliver high-affinity ligands for diverse biological targets through strategic structural modifications. This bicyclic heterocycle, comprising a benzene ring fused to an imidazole ring (positions 4/5), exhibits intrinsic physicochemical properties that underpin its broad utility:
Table 1: FDA-Approved Drugs Featuring the Benzimidazole Core
Drug Name | Therapeutic Category | Key Substitutions | Primary Target |
---|---|---|---|
Bendamustine | Antineoplastic | 1-[Bis(2-chloroethyl)amino], 2-methyl | DNA alkylator |
Omeprazole | Antiulcerant | 5-Methoxy, 2-[(pyridinylmethyl)sulfinyl] | H⁺/K⁺-ATPase |
Albendazole | Anthelmintic | 5-Propylthio, 2-carbamate | β-Tubulin |
Telmisartan | Antihypertensive | 4'-[(1,4'-dimethyl-2'-propyl)-2H-benzimidazol]-2-yl] | Angiotensin II receptor (AT1) |
Veliparib | Antineoplastic (PARP inhibitor) | 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | PARP-1/2 |
The therapeutic journey of benzimidazoles began in the 1960s with thiabendazole (introduced as an anthelmintic) [7], establishing the scaffold’s capacity to disrupt microtubule assembly in parasites. This breakthrough catalyzed intensive exploration, leading to several landmark developments:
Strategic substitution at the N1 and C2 positions of benzimidazole profoundly influences pharmacodynamic and pharmacokinetic properties:
Table 2: Impact of Trifluoromethyl and Alkynyl Substitutions on Benzimidazole Properties
Property | Unsubstituted Benzimidazole | 2-Trifluoromethyl Benzimidazole | 1-(2-Propynyl)-2-(trifluoromethyl)-1H-benzimidazole |
---|---|---|---|
Log P (Calculated) | 1.98 | 2.85 | 3.42 |
pKa (N1-H) | 5.6 | 5.1* | N/A (N-alkylated) |
Aromaticity Index (IA) | 0.89 | 0.91 | 0.92 |
Electrostatic Potential | Uniform distribution | Strong negative pole at F atoms | Enhanced polarity near CF₃ and C≡C |
Metabolic Lability | High (C2 oxidation) | Low (C2 blocked) | Very low |
Data derived from computational (DFT) and experimental studies [4] [9].
The structural synergy in 1-(2-propynyl)-2-(trifluoromethyl)-1H-benzimidazole exemplifies modern benzimidazole optimization: combining a metabolically resilient -CF₃ group at C2 with a chemically versatile alkynyl "vector" at N1. This configuration provides a robust platform for developing targeted inhibitors against oncological, infectious, and inflammatory diseases, aligning with contemporary drug design paradigms [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8